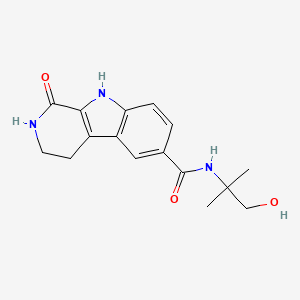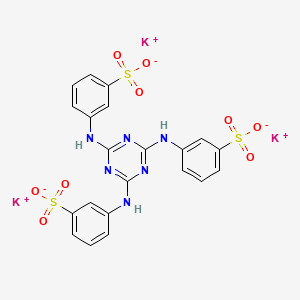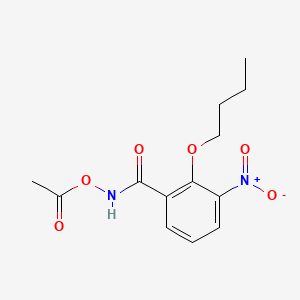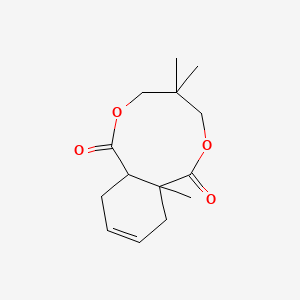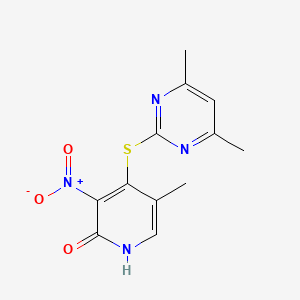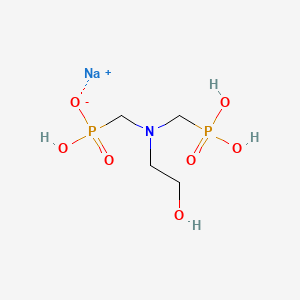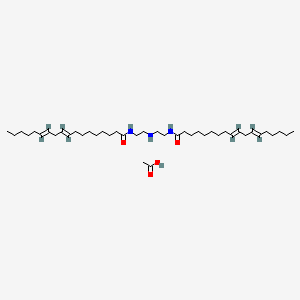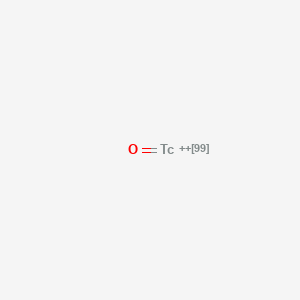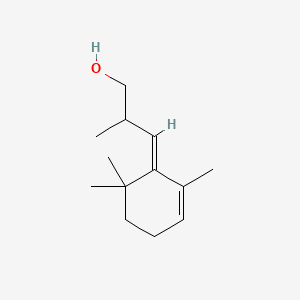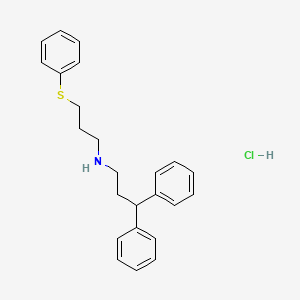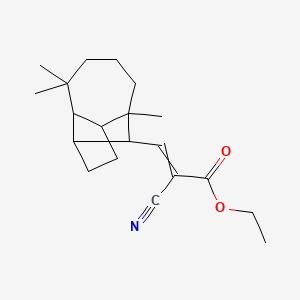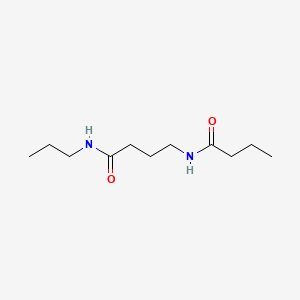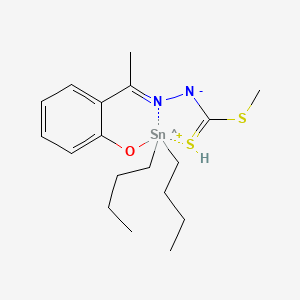
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- is a complex organotin compound derived from Schiff base ligands. Schiff bases are known for their versatility in coordination chemistry, forming stable complexes with various metals. This particular compound features a dibutyltin moiety coordinated to a hydrazinecarbodithioate ligand, which includes a 2-hydroxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- typically involves the reaction of dibutyltin dichloride with the Schiff base ligand. The Schiff base ligand is prepared by condensing thiourea with ortho-hydroxyacetophenone. The reaction is carried out in methanol under stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Substitution: The dibutyltin moiety can undergo substitution reactions with other ligands, altering the coordination environment around the tin center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of tin, while substitution reactions can result in new organotin complexes with different ligands.
Aplicaciones Científicas De Investigación
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of tin.
Mecanismo De Acción
The mechanism of action of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- involves its ability to form stable complexes with various biological molecules. The compound’s tridentate ligand allows it to interact with multiple coordination sites on target molecules, leading to its biological activity. Molecular docking studies have shown that the compound can intercalate with DNA, disrupting its function and leading to cell death in tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)thiourea): This compound is similar in structure but lacks the carbodithioate group.
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)-: Another similar compound with slight variations in the ligand structure.
Uniqueness
The uniqueness of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- lies in its specific ligand structure, which provides a unique coordination environment for the tin center. This results in distinct chemical and biological properties compared to other organotin compounds.
Propiedades
Número CAS |
84605-79-8 |
|---|---|
Fórmula molecular |
C18H29N2OS2Sn |
Peso molecular |
472.3 g/mol |
InChI |
InChI=1S/C10H12N2OS2.2C4H9.Sn/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13;2*1-3-4-2;/h3-6H,1-2H3,(H2,11,12,13,14);2*1,3-4H2,2H3;/q;;;+1/p-1 |
Clave InChI |
ZECDHNKOXWABSK-UHFFFAOYSA-M |
SMILES isomérico |
CCCC[Sn](CCCC)OC1=CC=CC=C1/C(=N/[N-]C(=[SH+])SC)/C |
SMILES canónico |
CCCC[Sn](CCCC)OC1=CC=CC=C1C(=N[N-]C(=[SH+])SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
